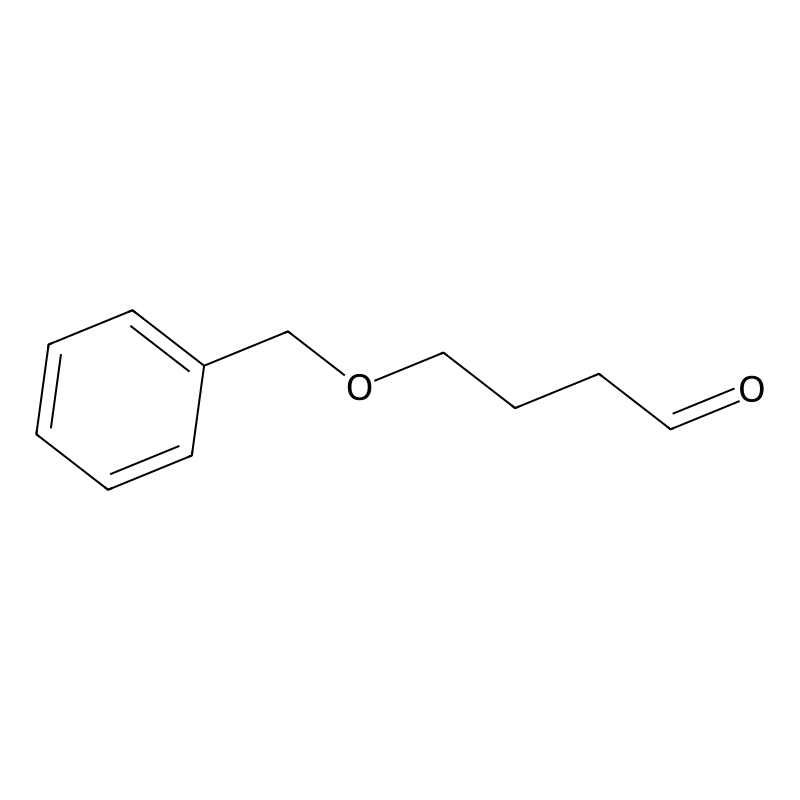

4-Benzyloxybutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-Benzyloxybutanal is a monoprotected C4 aliphatic aldehyde utilized as a bifunctional building block in the synthesis of alkaloids, macrolides, and pharmaceutical intermediates. Featuring a robust benzyl ether and a reactive primary aldehyde, it serves as an electrophile for Wittig olefinations, aldol additions, and reductive aminations. Unlike its unprotected counterpart, which predominantly exists as a cyclic hemiacetal, 4-benzyloxybutanal maintains a stable open-chain conformation, ensuring high effective molarity in organocatalytic and transition-metal-catalyzed transformations [2]. Its procurement is utilized in industrial and advanced academic settings to bypass the low-yielding (e.g., 10%) oxidation of 4-benzyloxybutanol, providing immediate access to a high-purity precursor for complex molecule assembly [1].

Research Fit

Substituting 4-benzyloxybutanal with unprotected 4-hydroxybutanal or alternative protected analogs (such as acetyl or silyl ethers) frequently leads to process failures or yield degradation. Unprotected 4-hydroxybutanal spontaneously cyclizes to 2-hydroxytetrahydrofuran, altering its reactivity profile and neutralizing its utility as an aldehyde electrophile in stereoselective α-functionalizations [1]. Furthermore, while TBS or acetyl protecting groups can prevent cyclization, they lack the orthogonal stability of the benzyl group; acetyl groups are prone to cleavage under basic aldol conditions, and silyl ethers can degrade during acidic reductive aminations [2]. Consequently, for multi-step syntheses requiring harsh intermediate conditions followed by late-stage hydrogenolysis, 4-benzyloxybutanal cannot be substituted without introducing additional protection-deprotection steps.

Substitution Risk

Suppression of Lactol Cyclization

In MacMillan SOMO-catalyzed electrochemical α-chlorinations, 4-benzyloxybutanal achieves an 81% yield and 95% enantiomeric excess (ee). In contrast, the unprotected analog (2-hydroxytetrahydrofuran) yields only 53% of the chlorinated product, which is isolated as a cyclic acetal with poor stereocontrol (14:86 cis:trans ratio)[1].

| Evidence Dimension | Reaction Yield and Enantiomeric Excess (ee) |

| Target Compound Data | 81% yield, 95% ee |

| Comparator Or Baseline | 53% yield, poor stereocontrol (14:86 cis:trans cyclic acetal) using 2-hydroxytetrahydrofuran (unprotected 4-hydroxybutanal) |

| Quantified Difference | +28% absolute yield; +81% ee improvement (from poor stereocontrol to 95% ee); open-chain vs. cyclic acetal isolation. |

| Conditions | MacMillan SOMO-catalyzed electrochemical α-chlorination using a chiral imidazolidinone catalyst |

The benzyl protecting group completely suppresses intramolecular hemiacetal formation, maintaining the reactive open-chain aldehyde necessary for high-yielding, stereocontrolled organocatalytic procurement workflows.

Procurement vs. Laboratory Oxidation

De novo laboratory synthesis of 4-benzyloxybutanal via Swern oxidation of monoprotected 1,4-butanediol (4-benzyloxybutanol) is highly inefficient, frequently resulting in isolated yields as low as 10% due to volatility and side reactions[1]. Procuring the commercial, pre-oxidized compound provides >95% purity material immediately ready for downstream coupling.

| Evidence Dimension | Synthetic Yield of Precursor |

| Target Compound Data | >95% purity upon commercial procurement, ready for immediate downstream coupling |

| Comparator Or Baseline | ~10% isolated yield when synthesized in-house via Swern oxidation of 4-benzyloxybutanol |

| Quantified Difference | +85% absolute yield improvement vs. in-house Swern oxidation. |

| Conditions | Laboratory-scale Swern oxidation of monoprotected 1,4-butanediol |

Procuring the pre-oxidized aldehyde eliminates a notoriously low-yielding, atom-inefficient oxidation step, drastically reducing raw material waste and saving significant process time.

Route Shortening for bis-THF Ligands

In the synthesis of bis-tetrahydrofuran (bis-THF) alcohols—critical ligands for HIV protease inhibitors—routes utilizing 4-benzyloxybutanal as a linear C4 precursor achieve up to 85% yield for the diol intermediate. Conversely, traditional chiral-pool approaches starting from D-glyceraldehyde require more than seven steps and yield only 38% of the active isomer [1].

| Evidence Dimension | Overall yield and step count for bis-THF alcohol intermediate |

| Target Compound Data | Highly convergent route utilizing 4-benzyloxybutanal achieves ~85% yield for the diol intermediate |

| Comparator Or Baseline | Traditional chiral-pool approaches from D-glyceraldehyde require >7 steps and yield only 38% of the active isomer |

| Quantified Difference | +47% absolute yield improvement for the intermediate; reduction of synthesis sequence by >3 steps. |

| Conditions | Synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol) core for Darunavir analogs |

Utilizing 4-benzyloxybutanal as a pre-functionalized building block drastically shortens the synthetic sequence and improves overall yields for critical antiviral pharmacophores compared to building from smaller chiral pool precursors.

Bis-THF Pharmacophore Synthesis

4-Benzyloxybutanal serves as a primary starting material for the convergent synthesis of bis-THF alcohols, which are high-affinity ligands for HIV protease inhibitors like Darunavir. Its linear C4 structure and orthogonal benzyl protection allow for rapid assembly of diol intermediates, bypassing the lengthy multi-step sequences required when starting from D-glyceraldehyde [1].

Enantioselective α-Functionalizations

In methodologies employing MacMillan or Jørgensen catalysts, 4-benzyloxybutanal functions as a stable C4 aldehyde. The benzyl ether prevents the spontaneous cyclization that limits unprotected 4-hydroxybutanal, enabling SOMO-catalyzed α-chlorinations, alkylations, and aminations with 95% enantiomeric excess[2].

Complex Alkaloid Total Synthesis

For the total synthesis of dendrobatid alkaloids, this compound acts as a reliable electrophile in Wittig olefinations and tandem reductive aminations. The benzyl group withstands the basic conditions of intermediate aldol condensations and the acidic conditions of iminium formations, providing chemical orthogonality that ester- or silyl-based protecting groups lack [3].

Application Fit Matrix

References

- [1] Ghosh et al., 'Recent Advances in Heterocyclic HIV Protease Inhibitors', Int. J. Mol. Sci. 2025.

- [2] Puglisi et al., 'Enantioselective organocatalytic electrochemical α-chlorination of aldehydes', Org. Chem. Front., 2025, DOI: 10.1039/D5QO01249J.

- [3] Smith et al., 'Asymmetric Total Synthesis of Dendrobatid Alkaloids', J. Am. Chem. Soc. 2004, 126, 35, 11113–11129.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Explore Compound Types